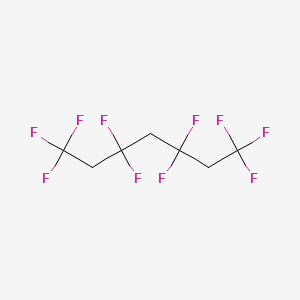
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is a fluorinated hydrocarbon with the molecular formula C7H6F10. This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF). In this method, heptane is subjected to an electrochemical cell containing hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired fluorinated compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may produce a fluorinated amine derivative, while reaction with an alcohol may yield a fluorinated ether .
Scientific Research Applications
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a solvent for various reactions due to its unique properties, such as high chemical stability and low reactivity .
Biology: In biological research, it is used in studies involving fluorinated compounds and their interactions with biological systems. Its unique properties make it a valuable tool for investigating the effects of fluorination on biological activity .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability make it a promising candidate for delivering therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mechanism of Action
The mechanism by which 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various molecular targets. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and activity .
Comparison with Similar Compounds
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a higher degree of fluorination, resulting in enhanced stability and reactivity .
Properties
CAS No. |
162102-06-9 |
|---|---|
Molecular Formula |
C7H6F10 |
Molecular Weight |
280.11 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,7,7,7-decafluoroheptane |
InChI |
InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2 |
InChI Key |
ABMDMHYENCMAHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



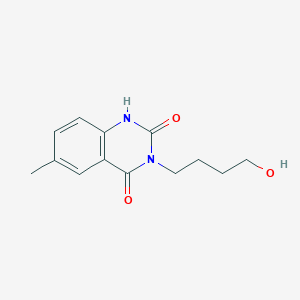
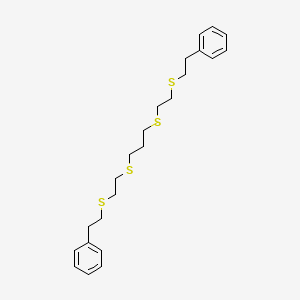
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
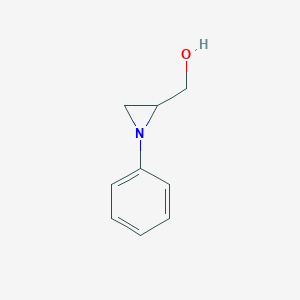
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
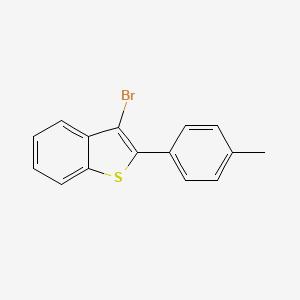

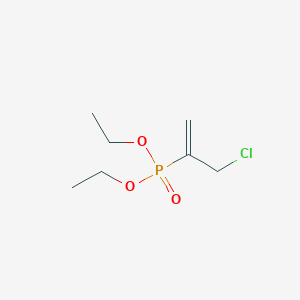
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
